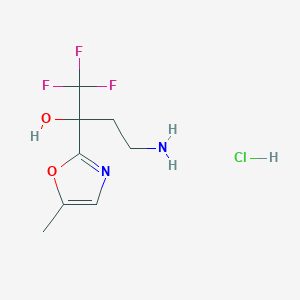

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrogen-rich heterocyclic compounds is a topic of interest in the field of energetic materials. In the first paper, the condensation reaction of 4-formyl-3-methylfuroxan with 1,5-diaminotetrazole resulted in a high yield of a compound with an amino tetrazolyl group attached to a furoxan ring . This demonstrates the potential for creating complex molecules with multiple nitrogen sites, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The structure of the synthesized compounds in the first paper was confirmed using X-ray diffraction, which is a powerful tool for determining the arrangement of atoms within a molecule . This technique could similarly be applied to analyze the molecular structure of "4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride" to confirm its configuration and stereochemistry.

Chemical Reactions Analysis

The papers describe various chemical reactions, including nitration and reduction, which are common in the synthesis and modification of amino-containing heterocycles . These reactions are important for altering the chemical and physical properties of the compounds, such as their stability and reactivity. Understanding these reactions can help predict how "4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride" might behave under different conditions.

Physical and Chemical Properties Analysis

The physical properties, such as decomposition temperatures, and chemical properties, like heats of formation and detonation parameters, are crucial for the characterization of energetic materials . The first paper provides experimental and theoretical methods to investigate these properties . For the compound , similar methods could be used to determine its stability, reactivity, and potential applications.

Scientific Research Applications

Insensitive Energetic Materials

Yu et al. (2017) synthesized compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures. These compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, suggesting their use as insensitive energetic materials superior to TNT in certain applications Yu et al., 2017.

Synthesis of Fluorinated Amino Acids

Pigza et al. (2009) achieved stereoselective syntheses of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid, highlighting a methodology relevant for pharmaceutical research and development. These amino acids were obtained as configurationally pure hydrochloride salts, underscoring their potential in drug design and synthesis Pigza, Quach, & Molinski, 2009.

Novel Compound Synthesis

Zelenov et al. (2014) developed a new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, demonstrating innovative methods in organic synthesis. These compounds' structures were confirmed by various spectroscopy techniques, indicating the ongoing exploration of new chemical entities for various applications Zelenov et al., 2014.

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents Bektaş et al., 2007.

SARS-CoV Protease Inhibitors

Sydnes et al. (2006) synthesized trifluoromethyl-β-amino alcohol derivatives and converted them into peptides possessing a CF3-ketone group. These compounds exhibited inhibitory activity against SARS-CoV protease, demonstrating the role of such compounds in developing antiviral drugs Sydnes et al., 2006.

properties

IUPAC Name |

4-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O2.ClH/c1-5-4-13-6(15-5)7(14,2-3-12)8(9,10)11;/h4,14H,2-3,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDXRMSDKDBRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(CCN)(C(F)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2525815.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)

![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)